molecular formula C10H14BrN3O B6645629 2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol

2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol

Cat. No.: B6645629
M. Wt: 272.14 g/mol
InChI Key: UXQGJMJUTRDPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol is a chemical compound that features a bromopyrimidine moiety attached to a cyclopropyl group via an aminomethyl linkage, with an ethanol group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromopyrimidine moiety can be reduced to form the corresponding pyrimidine derivative.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]acetaldehyde or 2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]acetic acid.

    Reduction: Formation of 2-[1-[[(5-Pyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The cyclopropyl and ethanol groups may enhance the compound’s binding affinity or solubility, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol is unique due to its combination of a bromopyrimidine moiety with a cyclopropyl and ethanol group. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-[[(5-bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c11-8-5-12-9(13-6-8)14-7-10(1-2-10)3-4-15/h5-6,15H,1-4,7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQGJMJUTRDPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)CNC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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